Sgk1-IN-1
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Overview
Description
SGK1-IN-1 is a small molecule inhibitor specifically targeting Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion transport, cell survival, and proliferation. Dysregulation of SGK1 has been implicated in several diseases, such as hypertension, cancer, and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SGK1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through reactions such as cyclization or condensation.
Functional Group Modifications: Introduction of various functional groups to enhance the molecule’s inhibitory activity. This can involve reactions like alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
SGK1-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can also affect its activity.
Substitution: Replacement of one functional group with another, which can be used to modify the molecule’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
SGK1-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of SGK1 in various chemical pathways.
Biology: Employed in cell culture studies to investigate the effects of SGK1 inhibition on cell survival, proliferation, and apoptosis.
Medicine: Potential therapeutic applications in diseases where SGK1 is dysregulated, such as cancer and hypertension.
Industry: Could be used in the development of new drugs targeting SGK1
Mechanism of Action
SGK1-IN-1 exerts its effects by binding to the kinase domain of SGK1, thereby inhibiting its activity. This prevents SGK1 from phosphorylating its downstream targets, which include various ion channels, transporters, and transcription factors. The inhibition of SGK1 can lead to reduced cell survival and proliferation, making it a potential therapeutic target in cancer .
Comparison with Similar Compounds
Similar Compounds
SGK2-IN-1: Another inhibitor targeting a different isoform of the SGK family.
SGK3-IN-1: Targets SGK3, which has similar functions to SGK1 but is involved in different cellular pathways.
Uniqueness
SGK1-IN-1 is unique in its high specificity for SGK1, which allows for more targeted studies and potential therapies. Its ability to selectively inhibit SGK1 without affecting other kinases makes it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-5-chloro-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O2S/c18-10-3-6-12(19)14(7-10)28(26,27)25-11-4-1-9(2-5-11)13-8-21-15-16(20)23-24-17(15)22-13/h1-8,25H,(H3,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKHTWASHUKHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NNC(=C3N=C2)N)NS(=O)(=O)C4=C(C=CC(=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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